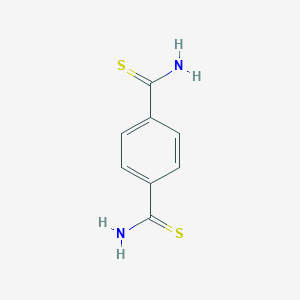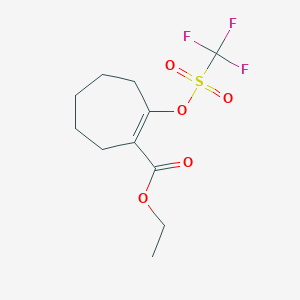![molecular formula C6H3BrN4O B174760 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one CAS No. 17257-99-7](/img/structure/B174760.png)
8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and its ability to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, leading to the induction of apoptosis (programmed cell death).
Efectos Bioquímicos Y Fisiológicos
8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain bacterial strains. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. Additionally, this compound has a low toxicity profile, making it a safer alternative to other compounds that may be more toxic. However, one of the main limitations of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult and time-consuming to produce.
Direcciones Futuras
There are several potential future directions for research on 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one. One area of focus could be on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research could be conducted to investigate the specific signaling pathways and mechanisms of action that are involved in the biological effects of this compound. Another potential area of research could be on the development of novel therapeutic agents based on the structure of 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one, which could have applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 2-aminopyridine with 1,4-dibromo-2-butene in the presence of a palladium catalyst. This reaction results in the formation of 8-bromo-2-(but-2-en-1-yl)pyrido[2,3-d]pyrazine, which can be further converted to 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one through a series of chemical transformations.
Aplicaciones Científicas De Investigación
8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Propiedades
Número CAS |
17257-99-7 |
|---|---|
Nombre del producto |
8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one |
Fórmula molecular |
C6H3BrN4O |
Peso molecular |
227.02 g/mol |
Nombre IUPAC |
5-bromo-7H-pyrazino[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C6H3BrN4O/c7-5-3-4(6(12)11-10-5)9-2-1-8-3/h1-2H,(H,11,12) |
Clave InChI |
CGDYJJCLDPYBHA-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=N1)C(=O)NN=C2Br |
SMILES canónico |
C1=CN=C2C(=N1)C(=O)NN=C2Br |
Sinónimos |
8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



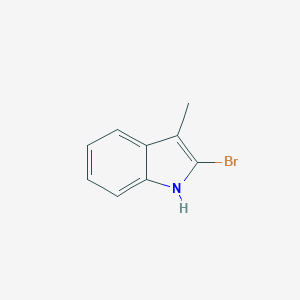
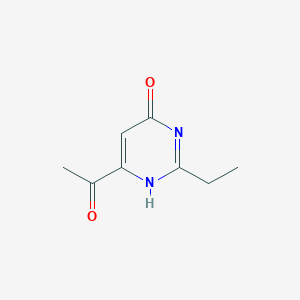
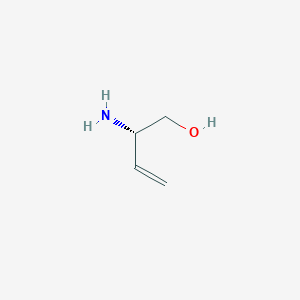
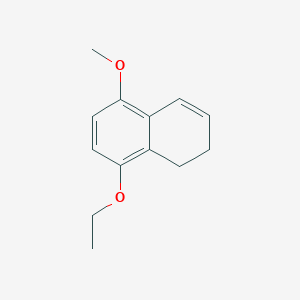
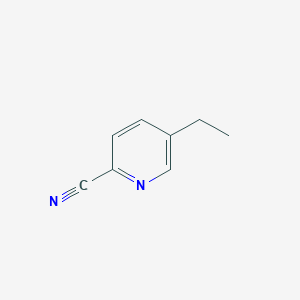
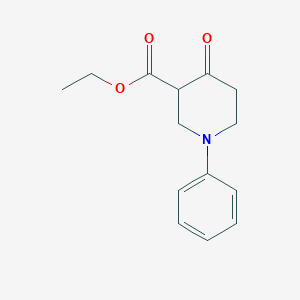
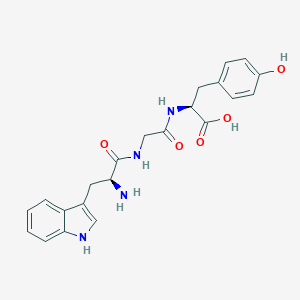
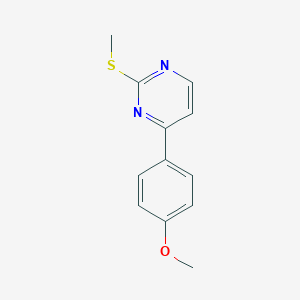
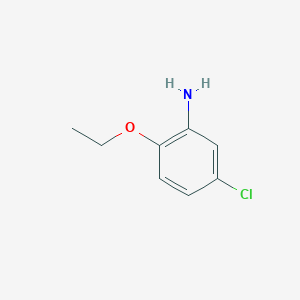
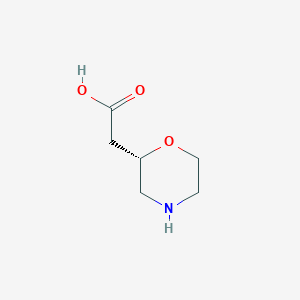

![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)
